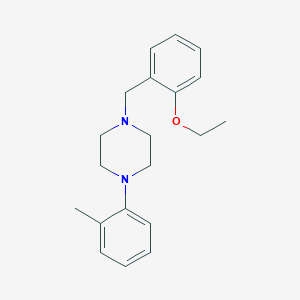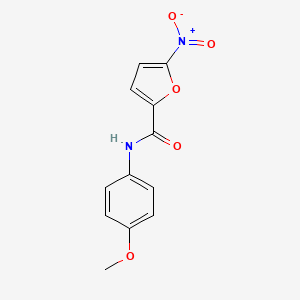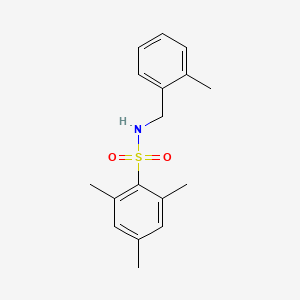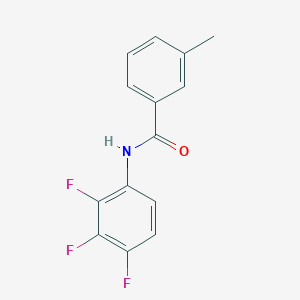![molecular formula C22H25NO2 B5709551 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine is a compound that belongs to the family of piperidine derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine is not fully understood. However, it has been shown to interact with various molecular targets such as ion channels, receptors, and enzymes. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors and inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. In cancer research, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth such as topoisomerase II and histone deacetylase.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific molecular targets it interacts with. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the specific biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
The advantages of using 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine in lab experiments include its potential therapeutic applications and its ability to interact with various molecular targets. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action and specific biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine. One direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the study of its mechanism of action and specific molecular targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
合成法
The synthesis of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine involves the reaction of 4-methoxyphenylacetic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then subjected to a Wittig reaction with the ylide generated from the reaction of 3-(4-methoxyphenyl)acrolein with triphenylphosphine to yield the desired compound.
特性
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-21-10-7-18(8-11-21)9-12-22(24)23-15-13-20(14-16-23)17-19-5-3-2-4-6-19/h2-12,20H,13-17H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNHJKIJDCRQA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)

![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)
![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)
